REACTION_CXSMILES
|
C[O-].[Na+].[ClH:4].[CH3:5][S:6]([NH:9][C:10]1[CH:23]=[CH:22][C:13]([C:14]([CH:16]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)=[O:15])=[CH:12][CH:11]=1)(=[O:8])=[O:7].Cl.[Cl:25][CH2:26][C:27]1[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[ClH:25].[ClH:4].[CH3:5][S:6]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([CH:16]2[CH2:21][CH2:20][N:19]([CH2:26][C:27]3[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=3)[CH2:18][CH2:17]2)=[O:15])=[CH:22][CH:23]=1)(=[O:7])=[O:8] |f:0.1,2.3,4.5,6.7.8,10.11.12|
|
Name
|
sodium methoxide
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)NC1=CC=C(C(=O)C2CCNCC2)C=C1
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=CC=NC=C1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the obtained mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the liquid reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated, while the residue
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol/isopropanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CS(=O)(=O)NC1=CC=C(C(=O)C2CCN(CC2)CC2=CC=NC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |